molecular formula C25H24N4O4 B11011717 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B11011717
M. Wt: 444.5 g/mol
InChI Key: FQWIZNMYSQMWJI-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a phenylpiperazine moiety, and a benzamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the intermediate with a carbonyl-containing phenyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety .

Scientific Research Applications

3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-methyl-4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H24N4O4/c1-18-17-19(11-12-23(18)29(32)33)24(30)26-22-10-6-5-9-21(22)25(31)28-15-13-27(14-16-28)20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,26,30)

InChI Key

FQWIZNMYSQMWJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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